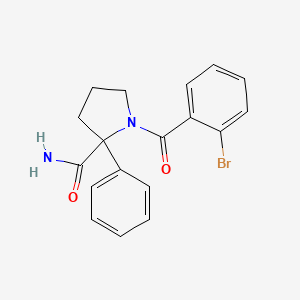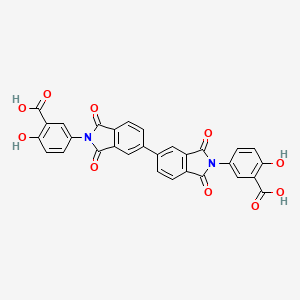
3,3'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)bis(6-hydroxybenzoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2H,2’H-5,5’-biisoindole-2,2’-diyl)bis(6-hydroxybenzoic acid): is a complex organic compound with a molecular formula of C30H16N2O8 . This compound is characterized by its unique structure, which includes multiple oxo and hydroxy functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2H,2’H-5,5’-biisoindole-2,2’-diyl)bis(6-hydroxybenzoic acid) involves multiple steps. One common approach includes the reaction of appropriate isoindole derivatives with benzoic acid derivatives under controlled conditions . The reaction typically requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2H,2’H-5,5’-biisoindole-2,2’-diyl)bis(6-hydroxybenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce more hydroxy derivatives .
Scientific Research Applications
3,3’-(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2H,2’H-5,5’-biisoindole-2,2’-diyl)bis(6-hydroxybenzoic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2H,2’H-5,5’-biisoindole-2,2’-diyl)bis(6-hydroxybenzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various chemical interactions, influencing biological processes and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoic acid
- 5,5’-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)diisophthalic acid
Uniqueness
What sets 3,3’-(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2H,2’H-5,5’-biisoindole-2,2’-diyl)bis(6-hydroxybenzoic acid) apart is its unique combination of oxo and hydroxy functional groups, which provide it with distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C30H16N2O10 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
5-[5-[2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]-1,3-dioxoisoindol-2-yl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C30H16N2O10/c33-23-7-3-15(11-21(23)29(39)40)31-25(35)17-5-1-13(9-19(17)27(31)37)14-2-6-18-20(10-14)28(38)32(26(18)36)16-4-8-24(34)22(12-16)30(41)42/h1-12,33-34H,(H,39,40)(H,41,42) |
InChI Key |
IPODATWEZCOUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=C(C=C5)O)C(=O)O)C(=O)N(C2=O)C6=CC(=C(C=C6)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



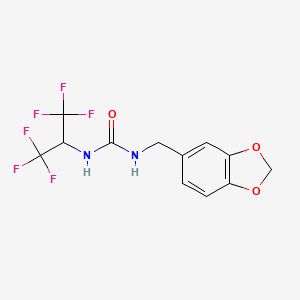



![2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12475407.png)
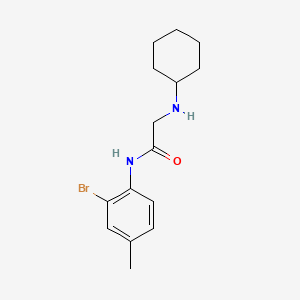
![N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12475416.png)
![2-Hydroxy-5-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]benzamide](/img/structure/B12475418.png)
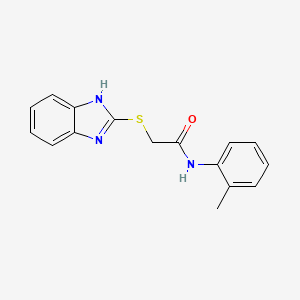
![3,3-dimethyl-1-(2,3,4,5-tetrahydro-11H-[1,3]diazepino[1,2-a]benzimidazol-11-yl)butan-2-one](/img/structure/B12475431.png)
![propan-2-yl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12475441.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12475445.png)
